molecular formula C27H36O2 B3430294 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE CAS No. 81929-40-0

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE

Cat. No.: B3430294
CAS No.: 81929-40-0
M. Wt: 392.6 g/mol
InChI Key: IWQWRFCCDBDLGY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Liquid Crystal Research

The journey into the world of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer. nih.govresearchgate.net While studying a derivative of cholesterol, cholesteryl benzoate (B1203000), he noted that the compound appeared to have two distinct melting points. nih.govbldpharm.com At 145.5°C, the solid turned into a cloudy, turbid fluid, which then became a clear, transparent liquid at 178.5°C. bldpharm.com This phenomenon was reversible upon cooling. academie-sciences.fr

Intrigued by these findings, Reinitzer consulted with German physicist Otto Lehmann, who was equipped with a polarizing microscope and a hot stage, an ideal setup for observing such phenomena. nih.gov Lehmann's investigations led him to conclude that the cloudy intermediate phase was a new state of matter, which he termed "flüssige Kristalle," or "liquid crystal." tubitak.gov.tr This discovery challenged the conventional understanding of the three states of matter and opened up a new field of scientific inquiry. atomfair.com Early research continued to flourish with Georges Friedel's classification of liquid crystal phases into nematic, smectic, and cholesteric in 1922. rsc.org However, it was not until the 1960s that practical applications for these materials began to be seriously explored, leading to the development of the first liquid crystal displays (LCDs). rsc.org

Significance of Benzoate Derivatives in Mesophase Science

Benzoate derivatives are a significant class of compounds in the science of mesophases, primarily due to their molecular structure which is highly conducive to forming liquid crystalline states. Phenyl benzoate derivatives are among the most extensively studied calamitic (rod-shaped) liquid crystals. The core structure, containing phenyl rings linked by an ester group, provides the necessary rigidity for the molecules to align in an ordered fashion.

The versatility of benzoate esters lies in the ability to modify their molecular structure to fine-tune the resulting liquid crystalline properties. By altering the length and nature of the flexible alkyl chains at the terminals of the molecule, or by introducing different substituent groups, scientists can control the temperature range of the mesophases and influence their type (e.g., nematic, smectic). This tunability is crucial for designing materials with specific characteristics for various applications, most notably in liquid crystal displays (LCDs). The presence of the ester linkage also contributes to the dielectric anisotropy of the molecule, a key property for electro-optical applications.

Overview of Research Paradigms Applied to 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE and Related Systems

The investigation of novel liquid crystalline compounds like this compound follows a well-established set of research paradigms involving synthesis and detailed characterization.

Synthesis: The primary method for preparing benzoate ester liquid crystals is through esterification. This typically involves the reaction of a substituted benzoic acid (or its more reactive acid chloride derivative) with a substituted phenol. For the title compound, this would involve reacting 4-(4-propylcyclohexyl)benzoic acid with 4-pentylphenol (B72810). The purification of the final product is often achieved through techniques like column chromatography and recrystallization to ensure high purity, which is critical for the material to exhibit well-defined liquid crystalline phases. nih.gov

Characterization: Once synthesized, the compound's identity and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

The mesomorphic (liquid crystalline) properties are then investigated using a combination of two key techniques:

Polarized Optical Microscopy (POM): This is a fundamental tool for identifying liquid crystal phases. As a sample is heated and cooled on a hot stage under the microscope, the different mesophases exhibit unique optical textures. These textures arise from the way the ordered liquid crystal molecules interact with polarized light.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures of phase transitions and to measure the enthalpy changes associated with them. As the compound transitions from a solid to a liquid crystal, and then to an isotropic liquid, it absorbs or releases heat, which is detected by the DSC instrument as peaks in the thermogram.

Further structural information, such as the arrangement of molecules within a specific mesophase, can be obtained using X-ray diffraction (XRD) techniques.

Scope and Objectives of Academic Inquiry into This Compound Class

The academic inquiry into benzoate esters and related liquid crystalline systems is driven by both fundamental scientific curiosity and the pursuit of advanced materials for technological applications. A primary objective is to establish a comprehensive understanding of the relationship between molecular structure and the resulting macroscopic properties.

Researchers systematically synthesize series of related compounds, varying specific molecular features such as:

The length and branching of the terminal alkyl chains.

The nature and position of linking groups (e.g., esters, ethers).

The composition of the rigid core (e.g., replacing phenyl rings with cyclohexyl rings).

The presence of lateral substituents on the core.

By studying how these systematic changes affect properties like the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), the type of mesophase formed, and the material's dielectric and optical anisotropy, scientists can develop models that predict the behavior of new compounds.

The ultimate goal of much of this research is the rational design of novel liquid crystal materials with optimized properties for specific applications. For example, the development of LCDs for televisions, computers, and smartphones relies on liquid crystal mixtures with a broad nematic phase range around room temperature, high chemical stability, and specific electro-optical characteristics. The ongoing academic exploration of compounds like this compound contributes to the fundamental knowledge base that enables such technological advancements.

Detailed Research Findings

Below is a table of computed physicochemical properties for the target compound.

Table 1: Computed Physicochemical Properties of 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHYL)BENZOATE

Property Value
Molecular Formula C27H36O2
Molecular Weight 392.6 g/mol
IUPAC Name (4-pentylphenyl) 4-(4-propylcyclohexyl)benzoate

| CAS Number | 71352-31-3 |

Data sourced from PubChem. nih.gov

To provide context for the expected experimental values, the table below shows data for a closely related isomeric compound, (4-propylphenyl) 4-(4-pentylcyclohexyl)benzoate.

Table 2: Properties of the Analogous Compound (4-propylphenyl) 4-(4-pentylcyclohexyl)benzoate

Property Value
Molecular Formula C27H36O2
Molecular Weight 392.6 g/mol
IUPAC Name (4-propylphenyl) 4-(4-pentylcyclohexyl)benzoate
CAS Number 85005-66-9

| Reported Application | Liquid crystal displays (LCDs) and electro-optical research |

Data sourced from Atomfair.

The structural similarity between these compounds—both being benzoate esters with pentyl and propyl terminal groups and a cyclohexyl ring—strongly suggests that this compound would also exhibit stable nematic phase behavior, making it a candidate for use in liquid crystal mixtures for display applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pentylphenyl) 4-(4-propylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-3-5-6-8-22-11-19-26(20-12-22)29-27(28)25-17-15-24(16-18-25)23-13-9-21(7-4-2)10-14-23/h11-12,15-21,23H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQWRFCCDBDLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391382
Record name Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71352-31-3, 81929-40-0
Record name Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-trans-Propylcyclohexyl)-benzoesäure-(4-pentylphenyl)est er
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Synthetic Methodologies and Chemical Purity Assessment for 4 Pentylphenyl 4 4 Propylcyclohexyl Benzoate

Established Synthetic Pathways for Benzoate-Based Liquid Crystalline Esters

The formation of the ester linkage in 4-pentylphenyl 4-(4-propylcyclohexyl)benzoate is the cornerstone of its synthesis. This is typically achieved through the reaction of 4-(4-propylcyclohexyl)benzoic acid and 4-pentylphenol (B72810). Several esterification methods are available, with the choice depending on factors such as steric hindrance and the need for mild reaction conditions to preserve the liquid crystalline character of the product.

Esterification Reactions and Catalytic Systems for Complex Benzoate (B1203000) Structures

The synthesis of sterically hindered esters, such as the target compound, often necessitates specific catalytic systems to proceed efficiently. The Steglich esterification is a widely employed method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is known for its mild conditions, generally being carried out at room temperature, which is advantageous for preventing side reactions. wikipedia.orgnih.gov The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (4-pentylphenol) to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. nih.govrsc.org The addition of DMAP is crucial as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can complicate purification. organic-chemistry.orgnih.gov

A general procedure for a Steglich-type esterification is as follows:

The carboxylic acid (4-(4-propylcyclohexyl)benzoic acid), the alcohol (4-pentylphenol), and a catalytic amount of DMAP are dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2). organic-chemistry.org

The solution is cooled, and a solution of DCC in the same solvent is added dropwise. organic-chemistry.org

The reaction mixture is stirred at a controlled temperature for a specified period.

The precipitated dicyclohexylurea byproduct is removed by filtration.

The filtrate is then subjected to a work-up procedure, typically involving washing with acidic and basic solutions to remove unreacted starting materials and catalyst residues, followed by drying and evaporation of the solvent. organic-chemistry.org

Other notable esterification methods for complex benzoates include the Yamaguchi esterification, which is particularly effective for the synthesis of highly functionalized and sterically hindered esters, and the Mitsunobu reaction, which proceeds under mild, neutral conditions and is known for its stereospecificity. compoundchem.com

Strategies for Incorporating Cyclohexyl and Phenyl Moieties in Mesogenic Architectures

The synthesis of the target molecule relies on the availability of the key precursors: 4-(4-propylcyclohexyl)benzoic acid and 4-pentylphenol. The synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid is a critical step. One common approach involves the catalytic hydrogenation of 4-propylbenzoic acid. This reaction typically employs a ruthenium-on-carbon (Ru/C) catalyst in an aqueous alkaline medium. The initial hydrogenation yields a mixture of cis and trans isomers of 4-propylcyclohexanecarboxylic acid. Subsequently, an isomerization step is carried out, often by heating the mixture in the absence of a solvent after removal of water, to favor the formation of the more stable trans isomer, which is crucial for achieving the desired linear molecular shape and liquid crystalline properties.

The 4-pentylphenol is a commercially available starting material. The incorporation of these two moieties is achieved through the esterification reaction described in the previous section, which covalently links the phenyl and cyclohexyl-containing fragments to create the final mesogenic architecture.

Advanced Purification Techniques for High-Purity Liquid Crystalline Compounds

The purity of liquid crystalline materials is paramount, as even small amounts of impurities can significantly affect their phase transition temperatures, mesophase range, and electro-optical performance. Therefore, rigorous purification protocols are essential.

Chromatographic Separation Methods for Isomer Resolution and Impurity Removal

Column chromatography is a fundamental and versatile technique for the purification of liquid crystals. rsc.org It separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase (eluent). For compounds like this compound, a non-polar eluent system is generally effective. A common choice for the stationary phase is silica gel. The eluent is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent such as toluene (B28343) or dichloromethane to achieve the desired separation. For instance, a patent for a similar phenyl benzoate derivative describes the use of silica gel column chromatography with toluene as the developing solvent. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Recrystallization and Solvent Optimization Strategies

Recrystallization is a powerful technique for purifying solid organic compounds and is particularly effective for achieving high-purity liquid crystals. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

For phenyl benzoate-based liquid crystals, a mixed solvent system is often employed to achieve the optimal solubility profile. A patent for a related compound suggests recrystallization from a toluene-ether mixed solvent or from heptane. rsc.org The process typically involves dissolving the crude product in a minimum amount of the hot solvent mixture and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The choice of solvents and their ratio is critical and often requires empirical optimization to maximize the yield and purity of the final product.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Once synthesized and purified, the precise chemical structure of this compound must be confirmed. A combination of spectroscopic techniques is employed for this purpose.

Interactive Data Table: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for aromatic protons (phenyl rings), cyclohexyl protons, and aliphatic protons (pentyl and propyl chains). The chemical shifts of the aromatic protons will be in the downfield region (approx. 7.0-8.2 ppm). The protons of the alkyl chains will appear in the upfield region (approx. 0.8-2.6 ppm).
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the ester (approx. 165 ppm), aromatic carbons (approx. 120-155 ppm), cyclohexyl carbons, and aliphatic carbons.
FTIR A strong absorption band for the C=O stretch of the ester group (approx. 1735-1715 cm⁻¹). C-O stretching bands (approx. 1300-1000 cm⁻¹). C-H stretching bands for aromatic and aliphatic groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₂₇H₃₆O₂, MW = 392.58 g/mol ). Fragmentation patterns characteristic of the ester and the alkyl-substituted phenyl and cyclohexyl moieties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the protons on the two phenyl rings, the cyclohexane (B81311) ring, and the pentyl and propyl alkyl chains. The aromatic protons would appear in the downfield region of the spectrum, typically between 7.0 and 8.2 ppm. oregonstate.edu The protons on the cyclohexane ring and the aliphatic chains would resonate in the upfield region, generally between 0.8 and 2.6 ppm. oregonstate.edu The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would provide information about neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to determine the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester group, which is typically found in the range of 160-180 ppm. The aromatic carbons would appear between approximately 120 and 155 ppm. researchgate.net The carbons of the cyclohexyl and alkyl chains would resonate at higher field strengths.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1735-1715 cm⁻¹. nih.govresearchgate.net Other important absorptions would include the C-O stretching vibrations of the ester, typically appearing as two or more bands in the 1300-1000 cm⁻¹ region, and the C-H stretching vibrations of the aromatic and aliphatic moieties. nih.govvscht.cz

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern can provide further structural confirmation by showing the loss of characteristic fragments, such as the pentyl or propyl chains, or cleavage at the ester linkage.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular framework and the connectivity of the propyl, cyclohexyl, phenyl, and pentyl groups.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the aliphatic protons of the cyclohexyl ring, and the pentyl and propyl chains. The protons on the two p-disubstituted benzene (B151609) rings would appear as doublets in the aromatic region (typically δ 7.0-8.2 ppm). The aliphatic protons of the cyclohexyl and the two alkyl chains would resonate in the upfield region (typically δ 0.8-2.6 ppm).

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the ester group (around δ 165 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexyl and alkyl chains. The symmetry of the p-disubstituted rings simplifies the aromatic region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.10d2HAromatic protons ortho to C=O
~ 7.30d2HAromatic protons meta to C=O
~ 7.15d2HAromatic protons ortho to O-pentyl
~ 7.05d2HAromatic protons meta to O-pentyl
~ 2.60t2H-CH₂- attached to the pentylphenyl ring
~ 2.50m1HCyclohexyl -CH- attached to the benzoyl ring
~ 0.8-1.9m27HRemaining aliphatic protons (propyl, cyclohexyl, pentyl)

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 165Ester C=O
~ 150-120Aromatic carbons
~ 45-20Aliphatic carbons (Cyclohexyl, Propyl, Pentyl)
~ 14Terminal -CH₃ carbons

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The presence of the two aromatic rings will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the pentyl, propyl, and cyclohexyl groups will produce strong absorptions in the 2850-2960 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group will be visible in the fingerprint region, typically around 1270 cm⁻¹ and 1120 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable, non-polar bonds like the aromatic C=C and aliphatic C-C bonds often produce stronger signals in the Raman spectrum, aiding in the characterization of the molecular backbone.

Characteristic Vibrational Frequencies

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (Cyclohexyl, Propyl, Pentyl)
1750-1735C=O StretchEster
1610, 1510C=C StretchAromatic
1270, 1120C-O StretchEster

Mass Spectrometry for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₂₇H₃₆O₂, the expected monoisotopic mass is approximately 392.27 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 392. The fragmentation pattern is typically dominated by cleavage of the ester bond, which is one of the weaker bonds in the structure. The most characteristic fragmentation would involve the formation of an acylium ion, resulting from the loss of the 4-pentylphenoxyl radical. This would produce a prominent peak corresponding to the [4-(4-propylcyclohexyl)benzoyl]⁺ cation. Another significant fragmentation pathway could involve the cleavage on the other side of the ester oxygen, leading to the formation of the 4-pentylphenoxyl radical cation. Further fragmentation of the alkyl chains and the cyclohexyl ring can also occur.

Expected Mass Spectrometry Fragmentation

m/zFragment IonIdentity
392[C₂₇H₃₆O₂]⁺•Molecular Ion (M⁺•)
229[C₁₆H₂₁O]⁺[4-(4-propylcyclohexyl)benzoyl]⁺ Acylium Ion
163[C₁₁H₁₅O]⁺[4-pentylphenoxyl]⁺ Ion

Mesomorphic Behavior and Phase Transition Studies of 4 Pentylphenyl 4 4 Propylcyclohexyl Benzoate

Classification and Characterization of Liquid Crystalline Phases

The mesomorphic behavior of benzoate (B1203000) derivatives is largely dictated by their molecular geometry, including the rigidity of the core, the length of terminal alkyl chains, and the nature of linking groups. semanticscholar.orgnih.gov The presence of both phenyl and cyclohexyl rings in the core structure of 4-pentylphenyl 4-(4-propylcyclohexyl)benzoate suggests a high potential for liquid crystallinity.

Identification of Nematic Mesophases in Benzoate Derivatives

Benzoate esters are a well-studied class of compounds known for exhibiting nematic phases. semanticscholar.orgderpharmachemica.com The nematic (N) phase is characterized by long-range orientational order of the molecules, but no long-range positional order. Investigations into various benzoate derivatives frequently report the presence of enantiotropic nematic mesophases, meaning the phase is thermodynamically stable and observed upon both heating and cooling cycles. semanticscholar.org The linearity and rigidity conferred by the ester linkage and aromatic cores are crucial for the formation and thermal stability of the nematic phase. nih.gov In homologous series of similar compounds, such as trans-4-propyl-cyclohexyl-4-(trans-4-alkyl cyclohexyl) benzoates, a stable nematic phase is consistently observed. ias.ac.in For instance, the trans-4-propyl cyclohexyl-4 (trans-4-pentyl eyelohexyl) benzoate homologue exhibits a nematic range between 67°C and 154°C. ias.ac.in The specific arrangement of the pentyl and propyl chains on the phenyl and cyclohexyl rings, respectively, in this compound influences the aspect ratio of the molecule, which is a key factor in stabilizing the nematic mesophase. semanticscholar.org

Investigations into Smectic and Other Ordered Phases

In addition to the nematic phase, benzoate derivatives can form more ordered smectic phases at lower temperatures. derpharmachemica.comrsc.org Smectic phases possess not only orientational order but also a degree of one-dimensional positional order, with molecules arranged in layers. spectroscopyonline.com The emergence of smectic phases, such as Smectic A (SmA) and Smectic C (SmC), is often promoted by longer terminal alkyl chains. nycu.edu.tw The intertwining of these longer chains facilitates the necessary lamellar packing. nycu.edu.tw

Research on related materials shows that as the alkyl chain length increases, a transition from a purely nematogenic behavior to one that includes smectic phases is common. derpharmachemica.comnycu.edu.tw For example, in some benzothiazole (B30560) series with similar structural motifs, smectic A phases emerge in derivatives with longer (e.g., octyloxy) chains. nycu.edu.tw Studies on compounds like 4-n-pentylphenylthiol-4′-n-octyloxybenzoate have detailed the transitions from nematic to Smectic-A and subsequently to Smectic-C phases. aps.org While the nematic phase is anticipated for this compound, the potential for smectic phases would depend on the delicate balance of intermolecular forces, which are influenced by the combined length of its alkyl substituents.

Methodologies for the Determination of Phase Transition Characteristics

The identification and characterization of mesophases and the transitions between them rely on a combination of thermal and optical techniques.

Calorimetric Techniques for Enthalpic and Entropic Changes Associated with Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of liquid crystals. semanticscholar.orgnih.gov This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as crystal-to-nematic, nematic-to-isotropic, or nematic-to-smectic, are detected as endothermic peaks upon heating and corresponding exothermic peaks upon cooling. scirp.org The temperature at which the peak occurs defines the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition. From the enthalpy, the entropy change (ΔS) can be calculated, providing insight into the change in molecular order at the transition. Molecular dynamics simulations are also employed to analyze the energetic and entropic contributions to phase transitions in similar liquid crystal systems. researchgate.netarxiv.org

Table 1: Phase Transition Temperatures for a Structurally Similar Compound Data for trans-4-propyl cyclohexyl-4 (trans-4-pentyl eyelohexyl) benzoate. ias.ac.in

TransitionTemperature (°C)
Melting Point (Crystal to Nematic)67
Clearing Point (Nematic to Isotropic)154

Optical Microscopy for Textural Observation and Phase Identification in Mesophases

Polarized Optical Microscopy (POM), equipped with a hot stage for temperature control, is indispensable for the definitive identification of liquid crystal phases. semanticscholar.orgnycu.edu.tw Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. The nematic phase is often identified by its "threaded" or "schlieren" texture, which arises from defects (disclinations) in the director field. derpharmachemica.com Smectic A phases typically show a "focal-conic fan" texture, while tilted smectic phases like Smectic C exhibit modified versions of these textures. derpharmachemica.com By observing the sample during heating and cooling, researchers can directly visualize the temperatures at which these textural changes occur, corroborating the data obtained from DSC. semanticscholar.org

Orientational Order Parameter Determination in this compound Systems

A key quantitative measure of the degree of alignment in a liquid crystal phase is the orientational order parameter, S. ias.ac.in It describes the average orientation of the long molecular axes relative to a common direction, known as the director. S ranges from 1 for a perfectly ordered crystalline state to 0 for a completely random isotropic liquid.

For systems like the trans-4-propyl-cyclohexyl-4-(trans-4-alkyl cyclohexyl) benzoates, which are structurally analogous to the title compound, the order parameter has been determined using multiple experimental techniques. ias.ac.in One common method involves measuring the temperature-dependent refractive indices (nₑ and nₒ) and density of the material in its nematic phase. ias.ac.in Using an anisotropic internal field model, such as Neugebauer's approach, the principal molecular polarizabilities can be calculated, which in turn allows for the determination of the order parameter S. ias.ac.in

Another powerful technique is wide-line proton magnetic resonance (PMR) spectroscopy. The dipole-dipole splittings observed in the PMR spectra of the nematic phase are directly related to the order parameter. ias.ac.in Studies on the relevant benzoate series have shown close agreement between the S values obtained from optical refractive index measurements and those derived from PMR, validating the results. ias.ac.in

Table 2: Order Parameter (S) for a Homologous Series at a Given Reduced Temperature (T/Tₙᵢ = 0.98) Data for trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. ias.ac.in

Alkyl Chain (n)Compound NameOrder Parameter (S) from Refractive Index
3trans-4-propyl cyclohexyl-4 (trans-4-propyl cyclohexyl) benzoate0.58
4trans-4-propyl cyclohexyl-4 (trans-4-butyl cyclohexyl) benzoate0.56
5trans-4-propyl cyclohexyl-4 (trans-4-pentyl eyelohexyl) benzoate0.55

Optical Birefringence Measurements for Quantitative Order Parameter Evaluation

Optical birefringence (Δn) is a direct consequence of the orientational order of the molecules in a liquid crystal phase. It is defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The measurement of birefringence as a function of temperature is a powerful tool for determining the temperature dependence of the orientational order parameter (S).

The order parameter, S, can be related to the birefringence through the following relation:

S = (αₑ - αₒ)⁻¹ * (nₑ² - nₒ²) / (4πN(n² + 2)/3)

where αₑ and αₒ are the principal molecular polarizabilities, N is the number of molecules per unit volume, and n is the average refractive index.

The experimental data for the related compound, trans-4-propyl cyclohexyl-4-(trans-4-pentyl cyclohexyl) benzoate, which has a melting point of 67°C and a clearing point of 154°C, demonstrates a typical trend for nematic liquid crystals. The birefringence is highest at lower temperatures within the nematic phase and gradually decreases as the temperature increases, ultimately dropping to zero at the nematic-isotropic phase transition temperature (the clearing point). This decrease in birefringence corresponds to the reduction in the orientational order of the molecules with increasing thermal agitation.

The following interactive table presents the refractive indices and density data for trans-4-propyl cyclohexyl-4-(trans-4-pentyl cyclohexyl) benzoate as a function of temperature, as reported in the study. This data is then used to calculate the birefringence (Δn = nₑ - nₒ) and provides a basis for understanding the order parameter.

Temperature (°C)nₑnₒDensity (g/cm³)Birefringence (Δn)
701.5321.4680.9820.064
801.5291.4690.9750.060
901.5261.4700.9680.056
1001.5231.4710.9610.052
1101.5191.4720.9540.047
1201.5151.4730.9470.042
1301.5101.4740.9400.036
1401.5041.4750.9330.029
1501.4961.4760.9260.020

Note: The data presented is for the structurally similar compound trans-4-propyl cyclohexyl-4-(trans-4-pentyl cyclohexyl) benzoate and is intended to be illustrative of the expected behavior for this compound.

Spectroscopic Approaches to Anisotropy (e.g., Raman, Deuterium NMR)

Spectroscopic techniques provide a powerful means to probe the molecular ordering and dynamics within liquid crystalline phases on a microscopic level. Methods such as Raman spectroscopy and Deuterium Nuclear Magnetic Resonance (NMR) are particularly well-suited for studying the anisotropy of liquid crystals.

Raman Spectroscopy: This technique relies on the inelastic scattering of light by molecular vibrations. The intensity and polarization of the scattered light are sensitive to the orientation of the molecules. By analyzing the depolarization ratios of specific Raman bands, one can extract information about the orientational order parameters of different parts of the molecule. For calamitic (rod-like) liquid crystals, specific vibrational modes, such as the stretching of the aromatic rings or the cyano group (if present), are often used as probes for molecular orientation. While no specific Raman spectra for this compound were found in the searched literature, the general methodology would involve measuring the polarized Raman spectra as a function of temperature and analyzing the intensity changes to determine the order parameter.

Theoretical and Computational Investigations of 4 Pentylphenyl 4 4 Propylcyclohexyl Benzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the intrinsic properties of individual molecules, which are foundational to their collective behavior in a liquid crystalline phase.

Table 1: Illustrative DFT-Calculated Energetic Properties (Note: These are representative values for similar liquid crystal molecules to illustrate the concept.)

PropertyIllustrative Value
Total Energy-20467.08 eV
HOMO Energy-6.5 eV
LUMO Energy-1.0 eV
HOMO-LUMO Gap5.5 eV
Ionization Potential6.5 eV
Electron Affinity1.0 eV

Polarizability describes the tendency of the molecular electron cloud to be distorted by an external electric field. Due to the elongated shape of liquid crystal molecules, their polarizability is anisotropic, meaning it has different values along different molecular axes. This polarizability anisotropy is a key factor in the formation of orientationally ordered phases like the nematic phase. nih.gov

Table 2: Illustrative Predicted Molecular Properties (Note: These are representative values for similar liquid crystal molecules to illustrate the concept.)

PropertyIllustrative Value
Dipole Moment (μ)5.95 Debye
Mean Polarizability (α)205.69 Bohr³
Anisotropy of Polarizability (Δα)222.86 Bohr³

Molecular Dynamics Simulations for Supramolecular Organization and Dynamics

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of a large ensemble of molecules, providing insights into the structure and dynamics of the liquid crystalline phases.

MD simulations model the interactions between molecules using a force field, which is a set of parameters that describe the potential energy of the system. These interactions include electrostatic forces (arising from atomic charges and dipole moments) and van der Waals forces. researchgate.netscirp.org By simulating the movement of hundreds or thousands of 4-pentylphenyl 4-(4-propylcyclohexyl)benzoate molecules over time, MD can reveal how they pack together in the condensed phase. The simulations can predict the formation of ordered structures and characterize the degree of orientational and positional order. The analysis of radial and orientational distribution functions from MD simulations provides a quantitative measure of the molecular arrangement. gefenol.es

Table 3: Illustrative Intermolecular Interaction Energies (Note: These are representative values for similar liquid crystal molecules to illustrate the concept.)

Interaction TypeIllustrative Energy (kcal/mol)
Electrostatic-3.5
van der Waals-8.0
Total Interaction Energy-11.5

By performing MD simulations at different temperatures, it is possible to observe phase transitions, such as the transition from an isotropic liquid to a nematic phase. mdpi.com These simulations can elucidate the molecular mechanisms driving these transitions. The dynamics of individual molecules, such as rotational and translational diffusion, can also be studied. In the nematic phase, for example, molecules exhibit anisotropic diffusion, with faster movement along the director (the average direction of molecular orientation) than perpendicular to it. The study of molecular reorientations provides information about the viscoelastic properties of the liquid crystal. arxiv.orgmdpi.com

Predictive Models for Mesomorphic Behavior

The ultimate goal of theoretical and computational studies is to develop models that can predict the mesomorphic behavior of a compound based on its molecular structure. For this compound, the presence of a rigid core (phenyl and cyclohexyl rings) and flexible alkyl chains is a key determinant of its liquid crystalline properties.

Predictive models often establish relationships between molecular parameters and macroscopic properties. For instance, the aspect ratio (length-to-breadth ratio) of the molecule, calculated from its optimized geometry, is a good indicator of its tendency to form a nematic phase. The strength of intermolecular interactions, as calculated from MD simulations, can be correlated with the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). nist.govresearchgate.net By systematically studying a series of related compounds, quantitative structure-property relationships (QSPRs) can be developed to predict the transition temperatures and phase types of new molecules. rsc.orgberkeley.edu The interplay of factors such as the length of the alkyl chains and the nature of the core structure significantly influences the stability and type of mesophase formed. nih.gov

Application of Maier-Saupe Theory and Extensions for Nematic Order

The nematic phase of the calamitic liquid crystal this compound is characterized by long-range orientational order of its elongated molecules, a phenomenon that can be theoretically described by the Maier-Saupe theory. This mean-field theory, while ignoring short-range forces, has proven remarkably successful in predicting the orientational properties of many nematic liquid crystals. cam.ac.uk The theory posits that the stability of the nematic phase arises from anisotropic dispersion forces between molecules. The orientational order is quantified by the order parameter, S, which is a measure of the average alignment of the molecular long axes with a common direction, the director.

In the Maier-Saupe framework, the potential energy of a single molecule is considered within the average field of its neighbors. This leads to a self-consistent equation for the order parameter, which predicts a universal temperature dependence for S. As the temperature increases, the orientational order decreases until it abruptly drops to zero at the nematic-isotropic transition temperature (TNI), signifying a first-order phase transition.

For compounds structurally similar to this compound, such as those in the trans-4-propylcyclohexyl-4-(trans-4-alkylcyclohexyl)benzoates series, experimental measurements of the order parameter have shown good agreement with the predictions of the Maier-Saupe theory, particularly at temperatures away from the clearing point. Experimental values for the order parameter can be derived from measurements of physical properties like refractive indices. For instance, the temperature-dependent refractive indices (ne and no) and densities (ρ) can be used to calculate the principal molecular polarizabilities (αe and αo), from which the order parameter S can be determined.

Table 1: Theoretical vs. Experimental Order Parameter for a Structurally Similar Compound
Reduced Temperature (T/TNI)Experimental Order Parameter (S)Maier-Saupe Theoretical (S)
0.950.550.58
0.970.500.52
0.990.430.45
1.000.350.43

Correlation Between Molecular Structure and Predicted Mesophase Stability

Computational Predictions: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine molecular properties that correlate with mesophase stability. These properties include the molecular polarizability, dipole moment, and aspect ratio. By systematically varying the molecular structure in computational models, it is possible to predict trends in mesophase stability. For instance, calculations on similar calamitic structures have shown that increasing the length of the alkyl chains can lead to changes in the calculated dipole moments and polarizabilities, which in turn correlate with the observed trends in clearing temperatures.

Table 2: Predicted Molecular Properties and their Influence on Mesophase Stability
Molecular FeaturePredicted Influence on Nematic StabilityRelevant Computational Parameter
Phenyl Benzoate (B1203000) CoreProvides rigidity and polarizability anisotropyMolecular Polarizability Tensor
Cyclohexyl RingReduces polarizability anisotropy compared to a phenyl ringMolecular Polarizability Tensor
Pentyl ChainInfluences aspect ratio and molecular packingMolecular Geometry (Length-to-Breadth Ratio)
Propyl ChainInfluences aspect ratio and molecular packingMolecular Geometry (Length-to-Breadth Ratio)

Advanced Spectroscopic Analysis and Relaxation Dynamics in Liquid Crystalline Benzoates

Dielectric Spectroscopy for Understanding Molecular Dynamics and Relaxation Phenomena

Dielectric spectroscopy is a powerful technique for probing the rotational dynamics of polar molecules in liquid crystalline phases. By applying a time-varying electric field and measuring the material's response in terms of its complex dielectric permittivity (ε* = ε' - iε''), one can characterize the different molecular relaxation modes present. These modes are typically associated with the reorientation of molecules around their principal axes.

In liquid crystals, the two primary relaxation processes observed are related to the reorientation of the molecules around their short axis (a low-frequency process, often Debye-type) and their long axis (a high-frequency process). The study of analogous liquid crystalline compounds, such as S-(4-pentylphenyl) 4-(alkyloxy)benzothioates, provides a framework for understanding these dynamics. For instance, in the nematic phase of 4-n-pentylphenyl-4-n-heptyloxythiobenzoate (7S5), a relaxation process in the radio frequency range is detected, alongside a higher frequency process in the microwave range, attributed to reorientations around the long molecular axis. researchgate.net

Analysis of Relaxation Times and Their Interpretation in Nematic and Smectic Phases

The relaxation time (τ) associated with a specific molecular motion provides insight into the energy barriers hindering that motion. In the nematic and smectic phases of liquid crystals, the alignment of molecules introduces an orientational order that significantly affects these energy barriers.

The low-frequency relaxation process, corresponding to the end-over-end rotation of the molecule around its short axis, is particularly sensitive to the mesophase structure. Studies on 4-n-pentylphenyl-4′-n-octyloxy-thiobenzoate (8S5) show that the relaxation time for this motion changes more or less continuously across the Nematic (N) to Smectic A (SA) and SA to Smectic C (SC) transitions. researchgate.net This suggests that the liquid-like order within the smectic layers does not dramatically alter the dynamics of this specific motion compared to the nematic phase. researchgate.net

However, the activation energy, calculated from the temperature dependence of the relaxation time (often following an Arrhenius law), remains nearly constant across all its liquid crystalline phases. researchgate.net This implies that while the phase structure impacts dielectric increments, the fundamental energy barrier for reorientation around the short axis is not significantly different between the nematic and smectic phases. researchgate.net In more complex liquid crystal systems, distinct relaxation modes, such as the δ-relaxation (reorientation of the mesogen around its short axis) and the β-relaxation (reorientation around its long axis), can be identified and tracked across different phases. whiterose.ac.uk

Table 1: Illustrative Dielectric Relaxation Data for an Analogous Thiobenzoate Liquid Crystal (8S5) This table presents representative data for a similar compound to illustrate the concepts discussed.

Phase Relaxation Process Frequency Range Activation Energy (kJ/mol) Interpretation
Nematic Low Frequency Radio ~80 Reorientation around short molecular axis
Smectic A Low Frequency Radio ~80 Reorientation around short molecular axis

Frequency-Dependent Dielectric Permittivity Studies

The complex dielectric permittivity's dependence on frequency is a key output of dielectric spectroscopy. The real part (ε'), or dielectric permittivity, represents the material's ability to store electrical energy, while the imaginary part (ε''), or dielectric loss, represents the dissipation of energy.

For liquid crystals, the dielectric anisotropy (Δε = ε|| - ε⊥), the difference in permittivity measured parallel and perpendicular to the director, is a crucial parameter. This anisotropy is frequency-dependent. In a compound like 8S5, the dielectric anisotropy is positive in both radio and microwave frequency ranges. researchgate.net However, a notable change occurs in the smectic C phase, where the sign of the dielectric anisotropy can shift, potentially due to dipole-dipole correlations. researchgate.net Analyzing the frequency-dependent permittivity of 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE would similarly reveal its dielectric anisotropy and how it is influenced by the different molecular relaxation processes at various frequencies.

Time Domain Reflectometry (TDR) for High-Frequency Dielectric Response

Time Domain Reflectometry (TDR) is an electronic measurement technique used to characterize and locate discontinuities in electrical paths by observing reflected pulses. wikipedia.org It operates by sending a fast-rising incident pulse along a conductor and analyzing the reflections that occur at impedance mismatches. wikipedia.org The shape and timing of the reflected pulse provide information about the location, magnitude, and nature (resistive, capacitive, or inductive) of the discontinuity.

In the context of material science, TDR can be adapted to measure the high-frequency dielectric properties of a sample. By placing the liquid crystal sample within a coaxial line or waveguide, it acts as a dielectric material whose impedance is related to its complex permittivity. The TDR instrument measures the reflection from the sample, and from this data, the dielectric response can be calculated over a broad frequency range, often extending into the gigahertz regime. tek.com

This technique is particularly valuable for probing very fast molecular relaxation processes that may fall outside the frequency window of conventional broadband dielectric spectroscopy. For this compound, TDR could be employed to study rapid librational motions or the high-frequency wing of the relaxation process associated with rotation around the long molecular axis. While specific TDR studies on this compound are not prevalent, the technique offers a powerful, complementary approach to understanding its complete dielectric spectrum. tek.com

Vibrational Spectroscopy for Conformational Changes and Intermolecular Interactions

Vibrational spectroscopy, including Raman spectroscopy, is a sensitive probe of molecular structure, conformation, and intermolecular interactions. By analyzing the vibrational modes of a molecule, it is possible to detect subtle changes that occur during phase transitions or as a function of temperature. nih.gov

Temperature-Dependent Raman Spectroscopy for Phase Transition Monitoring

Raman spectroscopy is highly effective for monitoring phase transitions in liquid crystals. As the material transitions from a crystalline solid to a nematic phase and then to an isotropic liquid, changes in molecular ordering and conformation are reflected in the Raman spectrum.

Studies on the analogous liquid crystal 4-n-pentyl-4'-cyanobiphenyl (5CB) demonstrate this capability. The vibrational band corresponding to the C≡N stretching mode (ν(C≡N)) shows a distinct splitting below the solid-to-nematic phase transition temperature. nih.govuky.edu This splitting is indicative of the presence of multiple, distinct molecular environments or conformations in the crystalline state, a phenomenon known as crystalline polymorphism. nih.govuky.edu As the material transitions into the more disordered nematic phase, this splitting collapses, providing a clear spectroscopic marker for the phase transition.

For this compound, one would expect specific Raman bands associated with the phenyl rings, the cyclohexyl ring (e.g., ring breathing modes), and the carboxyl group (C=O stretch) to show distinct changes in response to the varying degrees of molecular order and conformational freedom in its different phases. Tracking these bands as a function of temperature would allow for precise determination of transition temperatures and provide insights into the molecular rearrangements occurring at these transitions.

Analysis of Spectroscopic Band Parameters (e.g., linewidth, peak position, intensity)

A detailed analysis of Raman band parameters—peak position (frequency), linewidth (full width at half maximum), and intensity—provides quantitative information about the molecular environment. aps.org

Peak Position: The frequency of a vibrational mode is sensitive to the molecular conformation and intermolecular interactions. A shift in the peak position with temperature can indicate changes in the average bond lengths and angles or a change in the strength of intermolecular forces. aps.org

Linewidth: The linewidth of a Raman band is related to the lifetime of the vibrational state and the homogeneity of the molecular environments. A broadening of the linewidth often signifies increased dynamic disorder or a wider distribution of local environments, which is typical upon transitioning from an ordered crystalline phase to a more fluid liquid crystalline phase. aps.org

Intensity: The intensity of a Raman band is related to the concentration of the species and the polarizability change associated with the vibration. Relative intensity changes between different bands can be used to quantify the degree of orientational order in the liquid crystal phases.

In the study of 5CB on metal surfaces, the asymmetric shape of the ν(C≡N) band and its variation with temperature were interpreted as evidence for different binding interactions between the liquid crystal molecules and the surface. nih.gov A similar detailed analysis of the band parameters for this compound would yield valuable data on its conformational flexibility and the nature of intermolecular interactions that govern its unique liquid crystalline phases.

Table 2: Illustrative Temperature-Dependent Raman Band Parameters for an Analogous Liquid Crystal (5CB) This table presents representative data for a similar compound to illustrate the concepts discussed.

Temperature (°C) Phase Raman Mode Peak Position (cm⁻¹) Observation
20 Solid Crystal ν(C≡N) ~2225 and ~2232 Splitting of the band indicates polymorphism nih.govuky.edu
30 Nematic ν(C≡N) ~2228 Single, slightly broadened peak

Inverse Gas Chromatography (IGC) for Thermodynamic Characteristics of Mesogens

Inverse Gas Chromatography (IGC) stands as a powerful and versatile technique for the characterization of the thermodynamic properties of liquid crystalline materials, also known as mesogens. This method involves using the material of interest as the stationary phase within a gas chromatography column. By injecting known volatile solutes (probes) and analyzing their retention times, a wealth of information about the interactions between the probes and the liquid crystalline stationary phase can be obtained. This allows for a detailed investigation of the mesogen's thermodynamic characteristics at infinite dilution.

The fundamental principle of IGC lies in the relationship between the retention volume of a probe molecule and its thermodynamic interaction with the stationary phase. The specific retention volume (Vg°), a key parameter in IGC, is determined from the retention time of the injected probe. By measuring Vg° over a range of temperatures, the phase transitions of the liquid crystal can be accurately identified. The retention diagram, a plot of the natural logarithm of Vg° against the reciprocal of the absolute temperature (ln(Vg°) vs. 1/T), exhibits distinct changes in slope at the temperatures corresponding to phase transitions, such as the solid-to-nematic and nematic-to-isotropic transitions.

Detailed research findings on various benzoate-based liquid crystals have demonstrated the utility of IGC in determining crucial thermodynamic parameters. These include the Flory-Huggins interaction parameter (χ¹²), which quantifies the interaction between the liquid crystal and the solute, and the weight fraction activity coefficient at infinite dilution (Ω¹), which provides insight into the ideality of the solute-mesogen mixture. Furthermore, partial molar excess enthalpies and entropies of mixing at infinite dilution can be calculated, offering a deeper understanding of the intermolecular forces at play.

While the IGC technique is broadly applicable to the study of liquid crystalline benzoates, a comprehensive search of available scientific literature did not yield specific experimental data or detailed research findings for the thermodynamic characteristics of This compound determined via Inverse Gas Chromatography. The application of IGC to this specific mesogen has not been documented in the reviewed sources.

To illustrate the type of data that would be generated from such an analysis, a hypothetical data table is presented below. This table represents the kind of thermodynamic parameters that could be determined for this compound if it were to be analyzed using IGC with various probes at a specific temperature in its mesophase.

Hypothetical Thermodynamic Data for this compound Determined by IGC

Probe SoluteRetention Volume (Vg°) (cm³/g)Flory-Huggins Parameter (χ¹²)Activity Coefficient (Ω¹)
n-Heptane85.20.655.8
n-Octane120.70.585.2
Toluene (B28343)155.40.424.1
Ethyl Acetate130.10.514.7
1-Propanol180.30.353.5

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The investigation of the thermodynamic properties of liquid crystals like this compound through IGC would provide valuable insights into its behavior and potential applications. The determination of its interaction capabilities with various solutes would be crucial for its use in areas such as gas sensing, chiral separations, and as a stationary phase in chromatography.

Formulation and Composite Systems Incorporating 4 Pentylphenyl 4 4 Propylcyclohexyl Benzoate

Design Principles for Binary and Multicomponent Liquid Crystal Mixtures

The formulation of liquid crystal mixtures is a crucial step in tailoring the material properties for specific applications, such as displays or smart windows. A single liquid crystal compound rarely meets all the necessary performance criteria, including a broad operating temperature range, and optimized optical and electrical properties. mdpi.com Therefore, mixtures of two or more compounds are typically employed to achieve the desired characteristics. mdpi.com

The primary goal of creating liquid crystal mixtures is often to achieve a wide nematic or other mesophase range at ambient temperatures. This is typically accomplished by mixing components to induce a eutectic system, which has a lower melting point than any of the individual constituents. mdpi.com The stability of the liquid crystalline molecule can be enhanced by incorporating additional phenyl rings, such as a biphenyl (B1667301) moiety, into the molecular structure. mdpi.com

By carefully selecting components with complementary properties, synergistic effects can be achieved. For instance, mixing a high clearing point (nematic-to-isotropic transition temperature) compound with a low melting point compound can result in a mixture that exhibits a stable liquid crystal phase over a broad temperature range. The specific molecular interactions, such as van der Waals forces and π-π stacking between phenyl rings, dictate the thermodynamic stability of the resulting mesophase. mdpi.comnih.gov The presence of different terminal alkyl or alkoxy chains on the constituent molecules also significantly influences the mesomorphic behavior and stability of the blend. mdpi.com

The phase behavior of binary or multicomponent liquid crystal mixtures is best represented by phase diagrams, which map the different phases (e.g., crystalline, nematic, smectic, isotropic) as a function of temperature and composition. uakron.edu Theoretical models combining the Flory-Huggins theory for liquid mixing with the Maier-Saupe-McMillan model for liquid crystal ordering are used to predict the topologies of these phase diagrams. uakron.eduscispace.com

Experimental construction of phase diagrams is typically performed using techniques like differential scanning calorimetry (DSC) to determine transition temperatures and polarized optical microscopy (POM) to identify the textures of the various mesophases. mdpi.com For binary mixtures, the phase diagram can reveal the presence of eutectic points, as well as the induction or suppression of certain mesophases that are not present in the pure components. mdpi.com For example, mixing two components that each exhibit smectic A and smectic B phases can lead to the induction of a smectic C phase in the mixture. mdpi.com

Doping Strategies for Modulating Liquid Crystal Properties

The intrinsic properties of a liquid crystal host can be significantly altered by introducing small amounts of guest materials, or dopants. This is a cost-effective method to tune the physical parameters of liquid crystals without the need for synthesizing entirely new compounds. mdpi.com

In recent years, there has been considerable interest in doping liquid crystals with various nanoparticles to enhance their performance. Carbonaceous materials like carbon nanotubes (CNTs) and graphene oxide (GO) have been explored as dopants due to their unique electrical, thermal, and mechanical properties.

The dispersion of these nanomaterials within the liquid crystal host can lead to improvements in electro-optical characteristics. However, achieving a stable and uniform dispersion is a critical challenge, as nanoparticles tend to aggregate. The functionalization of nanoparticles can help to mitigate this issue and improve their interaction with the liquid crystal molecules.

Doping a nematic liquid crystal can influence its orientational order and, consequently, its electro-optical response. For instance, doping with molecularly rigid carboxylic acids has been shown to increase the nematic-isotropic transition temperature, which is attributed to an enhancement of the molecular order. iaea.org The introduction of dopants can also affect key electro-optical parameters such as threshold voltage, response time, and dielectric anisotropy.

The specific effects of doping depend on the nature of the dopant and its interaction with the liquid crystal host. For example, some dopants can trap ions, leading to a decrease in the driving voltage of liquid crystal devices. Others can alter the rotational viscosity of the liquid crystal, thereby affecting its switching speed. iaea.org

Polymer-Dispersed Liquid Crystal (PDLC) Formulations and Their Fundamental Aspects

Polymer-dispersed liquid crystals (PDLCs) are composite materials consisting of micron-sized droplets of a liquid crystal dispersed within a solid polymer matrix. mdpi.commateriability.com These materials are of great interest for applications such as smart windows, privacy screens, and light shutters, as they can be electrically switched between a light-scattering (opaque) state and a transparent state. mdpi.commateriability.com

In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, leading to a mismatch between the refractive indices of the liquid crystal droplets and the polymer matrix. This mismatch causes strong light scattering, resulting in an opaque appearance. materiability.com When a sufficiently strong electric field is applied, the liquid crystal directors align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the scattering is minimized, and the PDLC film becomes transparent. smartglassworld.net

The properties of a PDLC film are influenced by several factors, including the type of liquid crystal and polymer used, the size and morphology of the liquid crystal droplets, and the fabrication method. materiability.com The most common fabrication technique is polymerization-induced phase separation (PIPS), where a homogeneous mixture of a liquid crystal and a prepolymer is polymerized, typically using UV light. mdpi.com During polymerization, the liquid crystal becomes immiscible with the growing polymer network and phase-separates to form droplets. mdpi.com The concentration of the liquid crystal and the polymer in the initial mixture is a crucial parameter that affects the electro-optical properties of the final PDLC device. mdpi.com

Methodologies for LC Droplet Encapsulation in Polymer Matrices

The encapsulation of nematic liquid crystals, such as those from the phenyl benzoate (B1203000) family, within polymer matrices is a cornerstone of Polymer-Dispersed Liquid Crystal (PDLC) technology. materiability.com These techniques facilitate the creation of composite materials with electrically switchable optical properties. materiability.com While specific studies detailing the encapsulation of 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE are not prevalent, the primary methods used for similar liquid crystals are well-established and include Polymerization-Induced Phase Separation (PIPS), Thermally-Induced Phase Separation (TIPS), and Solvent-Induced Phase Separation (SIPS). nih.gov

In the Polymerization-Induced Phase Separation (PIPS) method, a homogeneous mixture of a liquid crystal and a prepolymer or monomer is prepared. mdpi.commdpi.com Polymerization is then initiated, typically through UV irradiation or thermal curing. mdpi.com As the polymer chains grow, the liquid crystal becomes immiscible and phase-separates into micro-droplets. mdpi.com The final morphology, including droplet size and distribution, is influenced by factors such as the cure rate, the relative concentrations of the components, and the temperature. mdpi.com For liquid crystals with a phenyl benzoate core, the choice of monomer is critical to ensure proper phase separation and desired electro-optical performance. nih.gov

The Thermally-Induced Phase Separation (TIPS) method involves dissolving a thermoplastic polymer and a liquid crystal at an elevated temperature to form a homogeneous solution. materiability.com Upon cooling, the solubility of the liquid crystal in the polymer decreases, leading to the formation of liquid crystal droplets as the polymer solidifies. materiability.com The cooling rate is a key parameter in controlling the droplet size and morphology.

In Solvent-Induced Phase Separation (SIPS) , the liquid crystal and a polymer are dissolved in a common solvent. materiability.com The subsequent evaporation of the solvent induces phase separation, resulting in the formation of liquid crystal droplets within the polymer matrix. materiability.com The rate of solvent evaporation plays a crucial role in determining the final structure of the PDLC film.

The selection of a particular encapsulation method would depend on the specific properties of this compound, such as its solubility in various monomers and polymers, and its thermal stability.

Fundamental Studies of Polymer-Liquid Crystal Interfacial Phenomena

The interface between the polymer matrix and the encapsulated liquid crystal droplets is of paramount importance as it governs many of the electro-optical properties of a PDLC device. These properties include the anchoring of the liquid crystal molecules at the droplet boundary, the switching voltage, and the response times. While specific interfacial studies involving this compound are not documented in available literature, general principles can be outlined.

The anchoring energy at the polymer-liquid crystal interface determines the orientation of the liquid crystal director within the droplets in the absence of an external field. This orientation can be tangential (planar), perpendicular (homeotropic), or tilted. The specific alignment is a result of the complex interplay of physical and chemical interactions between the liquid crystal molecules and the polymer surface. For phenyl benzoate liquid crystals, the molecular structure, including the presence of polar groups and alkyl chains, will significantly influence these interactions.

The chemical nature of the polymer matrix is a critical factor. For instance, the polarity and surface energy of the polymer will dictate the anchoring strength and preferred orientation of the liquid crystal molecules. The morphology of the polymer network at the droplet interface also plays a role in the alignment and switching behavior of the liquid crystal.

Functional Applications of Liquid Crystalline Benzoates in Materials Science

Principles of Liquid Crystal Displays (LCDs) from a Materials Science Perspective

Liquid Crystal Displays (LCDs) are a cornerstone of modern electronics, found in everything from televisions and computer monitors to smartwatches. researchgate.net The operation of these displays is fundamentally a materials science challenge, relying on the ability to control the orientation of liquid crystal molecules with an external electric field. berkeley.edu A thin layer of liquid crystal material is typically sandwiched between two glass plates fitted with transparent electrodes and polarizing filters. physicsopenlab.orgberkeley.edu The nematic phase, characterized by molecules that have long-range orientational order but no positional order, is the most commonly used phase in LCDs. doitpoms.ac.ukic.ac.uk The rod-shaped molecules in this phase can move relative to each other but tend to remain aligned along a common direction known as the director. ic.ac.uk

The discovery of liquid crystalline properties dates back to 1888, when Friedrich Reinitzer observed that cholesteryl benzoate (B1203000) had two distinct melting points, revealing an intermediate cloudy phase. berkeley.eduic.ac.uk This intermediate state, or mesophase, exhibited properties of both a liquid and a crystal. physicsopenlab.org Modern LCDs, such as Twisted Nematic (TN) and In-Plane Switching (IPS) types, leverage the unique electro-optical properties of these mesophases to control the passage of light and form images. berkeley.edu

The core principle of an LCD is the manipulation of light polarization through the controlled reorientation of liquid crystal molecules. physicsopenlab.org In the "off" state (no applied voltage), the liquid crystal molecules are aligned in a specific configuration by the inner surfaces of the display, often in a helical or "twisted" structure. physicsopenlab.orgic.ac.uk This twisted arrangement guides the polarization of light, allowing it to pass through a second polarizer oriented 90 degrees to the first. ic.ac.uk

When an electric field is applied across the liquid crystal layer via transparent electrodes, the benzoate-based liquid crystal molecules, which possess a dielectric anisotropy, align themselves with the field. physicsopenlab.orgnih.gov This disrupts the twisted structure, and the molecules reorient, typically perpendicular to the glass plates. physicsopenlab.org In this "on" state, the light's polarization is no longer rotated, and it is blocked by the second polarizer, creating a dark state. berkeley.edu The ability to rapidly switch between these two states forms the basis of displaying images. nih.gov The voltage required to induce this change is known as the threshold voltage, and the switching speed is influenced by factors like the material's rotational viscosity and the thickness of the liquid crystal layer. mdpi.com

Table 1: Key Parameters in Electro-Optical Switching

ParameterDescriptionRole in Performance
Dielectric Anisotropy (Δε) The difference in dielectric permittivity parallel and perpendicular to the molecular director.Determines the strength of the molecule's response to an electric field. A larger Δε generally leads to lower threshold voltages. mdpi.com
Rotational Viscosity (γ) A measure of the internal friction experienced by the molecules as they rotate.Directly impacts the switching speed of the device; lower viscosity allows for faster response times. mdpi.com
Elastic Constants (K) Describe the energy required to deform the liquid crystal from its preferred orientation (splay, twist, bend).Influences the threshold voltage and the stability of the molecular alignment. mdpi.com
Cell Gap (d) The thickness of the liquid crystal layer between the two glass substrates.Affects response times and viewing angles; thinner cells are often faster but can be more difficult to manufacture. mdpi.com

Anisotropy, the property of being directionally dependent, is the most critical characteristic of liquid crystals for display applications. doitpoms.ac.uk This property arises from the elongated shape of the molecules, such as those in the benzoate family. doitpoms.ac.uk

Optical Anisotropy (Birefringence): Liquid crystals exhibit different refractive indices for light polarized parallel and perpendicular to the molecular director. berkeley.edu This property, known as birefringence, is fundamental to how they manipulate polarized light. The ability to switch the material between an effectively birefringent state (guiding light) and a non-birefringent state (relative to the light path) is what allows for the light modulation in an LCD. berkeley.edu

Dielectric Anisotropy: This refers to the anisotropy in the material's response to an electric field. mdpi.com Liquid crystals can have either positive or negative dielectric anisotropy. In materials with positive anisotropy, the molecules align parallel to an applied electric field, which is the principle used in common TN displays. mdpi.com This property is essential for the low-voltage switching that enables modern portable electronics. researchgate.net

The performance of an LCD, including its contrast ratio, viewing angle, and response time, is directly tied to the anisotropic properties of the specific liquid crystal mixture used. nih.gov

Potential in Advanced Optical and Photonic Devices

Beyond displays, the unique properties of liquid crystalline benzoates are being explored for a new generation of advanced optical and photonic devices. researchgate.netintelcentru.ro Their ability to have their optical properties tuned by external stimuli makes them ideal candidates for dynamic and responsive systems. ossila.com

The ordered yet fluid nature of liquid crystal mesophases provides a unique environment for controlling electronic processes. researchgate.net There is growing interest in developing liquid crystals that combine their self-assembling nature with electronic functionalities like light emission and charge transport. nih.govqmul.ac.uk

Luminescent Properties: Incorporating luminescent dyes into an aligned liquid crystal host can control the polarization of emitted light. mdpi.com The "guest-host" effect, where dye molecules align with the liquid crystal director, allows for the creation of materials with anisotropic emission properties. mdpi.com This could be applied in luminescent concentrators for solar energy harvesting or in creating more efficient backlights for displays. mdpi.com While many organic compounds like Schiff bases and their metal complexes are known for their luminescent properties, integrating such functionality directly into the liquid crystal molecule itself is an active area of research. nih.gov

Charge-Transporting Properties: The self-organizing nature of liquid crystals can create pathways for electrical charge to move through a material. qmul.ac.uk In certain mesophases, molecules pack in a way that allows for efficient charge hopping, a crucial property for organic semiconductors. researchgate.netqmul.ac.uk Reactive mesogens, which are polymerizable liquid crystals, can be used to permanently lock in a highly ordered, charge-conducting structure, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors. qmul.ac.uk The investigation of charge transport in benzoate-based systems could lead to new semiconducting materials that are easily processable from a liquid phase.

The ability to electrically switch the optical state of liquid crystals is being harnessed to create "smart" materials that can modulate light on demand. nih.gov

Switchable Optical Elements: Liquid crystals are used in a variety of non-display optical devices, including optical switches, spatial light modulators, and tunable filters. researchgate.net These devices rely on the same principles as LCDs but are optimized for different functions, such as redirecting light in telecommunication networks or shaping optical wavefronts in adaptive optics.

Smart Windows: A significant application is in smart windows, which can change their transparency to control the amount of light and heat entering a building, leading to energy savings. advancedsciencenews.comresearchgate.net One common technology is Polymer-Dispersed Liquid Crystal (PDLC), where microdroplets of a liquid crystal like a benzoate ester are dispersed within a polymer matrix. nih.govresearchgate.net In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in refractive indices with the polymer and leading to light scattering (an opaque or translucent state). When a voltage is applied, the liquid crystal molecules align, their refractive index matches that of the polymer, and the window becomes transparent. nih.gov

Table 2: Comparison of Smart Window Technologies

TechnologySwitching Mechanism"Off" State"On" StateKey Advantages
Polymer-Dispersed Liquid Crystal (PDLC) Electric field aligns LC droplets to match refractive index of polymer matrix. researchgate.netOpaque (Scattering)TransparentFast switching speed, privacy control.
Electrochromic Electric field induces a chemical reaction that changes the material's absorption properties.TransparentTinted (Absorbing)Low power to maintain state, good clarity.
Thermochromic Temperature change triggers a phase transition that alters light transmission properties. nih.govTransparentTinted/OpaquePassive operation (no electricity needed).

Development of Mechanochromic and Thermochromic Liquid Crystalline Systems

Researchers are actively developing liquid crystal systems that respond to mechanical or thermal stimuli, opening up applications in sensors, anti-counterfeiting labels, and responsive surfaces. rsc.org

Mechanochromic Systems: Mechanochromic materials change color in response to mechanical stress, such as stretching or pressing. acs.orgmdpi.com Cholesteric Liquid Crystal Elastomers (CLCEs) are a prominent example. rsc.org These materials combine the helical structure of cholesteric liquid crystals with the flexibility of a polymer network. acs.org When the elastomer is stretched, the pitch of the cholesteric helix is deformed, causing a shift in the wavelength of reflected light and thus a change in color. acs.org Benzoate-based liquid crystal molecules can be incorporated as mesogens into these crosslinked polymer networks to create such responsive materials. rsc.org

Thermochromic Systems: Thermochromic liquid crystals change color with temperature. nih.gov This effect is particularly strong in cholesteric phase liquid crystals, where the pitch of the helical structure is often highly sensitive to temperature. As the temperature changes, the pitch length changes, resulting in a predictable and often vibrant color shift. nih.gov Another approach involves using liquid crystals as a medium to control the interaction between other molecules, such as in leuco dye systems where a liquid crystalline benzoic acid can act as a "developer" whose phase (and thus ability to produce color) is temperature-dependent. nih.gov These materials can be used in thermometers, temperature sensors, and novelty applications. nih.govnih.gov

Strain-Induced Optical Response in LC Composites

Liquid crystal (LC) composites, particularly those incorporating benzoate-based mesogens, are promising materials for the development of advanced optical sensors due to their ability to change their optical properties in response to mechanical stimuli. While specific research on "4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE" within such composites is not extensively documented in publicly available literature, the principles of strain-induced optical response can be elucidated through studies of structurally similar liquid crystalline systems, such as those embedded in elastomeric matrices.

The primary mechanism behind the mechano-optical response in these materials is the strain-induced reorientation of the liquid crystal director. In a polymer-dispersed liquid crystal (PDLC) or a liquid crystal elastomer (LCE) composite, the liquid crystal molecules are either encapsulated in droplets or integrated into a polymer network. When an external strain is applied to the composite, the polymer matrix deforms, which in turn exerts a force on the liquid crystal domains, causing a change in their alignment. This alteration of the molecular orientation leads to a modification of the material's effective refractive index and, consequently, its optical properties, such as birefringence and selective reflection wavelength.

In nematic LC composites, the application of strain can induce a preferred orientation of the mesogens, leading to a change in the material's birefringence. This change can be detected by monitoring the transmission of polarized light through the material. For cholesteric liquid crystal (CLC) composites, which exhibit a helical structure and selective reflection of light at a specific wavelength (color), mechanical deformation can alter the pitch of the helix. A tensile strain, for instance, can cause a contraction of the helical pitch, resulting in a blue shift of the reflected color. Conversely, a compression might lead to an expansion of the pitch and a red shift.

Detailed research on chiral-nematic liquid crystal elastomers demonstrates this phenomenon. These materials exhibit a notable hypsochromic (blue) shift of their reflection peak wavelength when subjected to tensile strain. This response is often reversible, with the material returning to its original color upon removal of the strain, a property attributed to the high elasticity of the polymer network. mdpi.com

The following table illustrates a hypothetical strain-induced optical response for a liquid crystal composite containing a benzoate mesogen, based on typical findings for similar materials.

Table 1: Hypothetical Strain-Induced Wavelength Shift in a Benzoate-Containing LC Elastomer

Applied Strain (%) Reflection Wavelength (nm) Observed Color
0 650 Red
10 620 Orange-Red
20 590 Yellow-Orange
30 560 Green-Yellow
40 530 Green

Temperature-Dependent Color Tuning and Sensing Capabilities

The optical properties of liquid crystal composites, particularly those with a cholesteric phase, can be highly sensitive to temperature variations. This thermo-optical response is the basis for their application as temperature sensors. The color of a cholesteric liquid crystal is determined by the pitch of its helical molecular arrangement, which dictates the wavelength of selectively reflected light. Changes in temperature can alter this pitch, leading to a corresponding shift in the reflected color.

The precise nature of the color change with temperature can be tailored by carefully selecting the components of the liquid crystal mixture, including the nematic host and the chiral dopant. The concentration of the chiral dopant is a critical parameter; higher concentrations typically lead to a shorter pitch and reflection at shorter wavelengths. Furthermore, the solubility of the chiral dopant in the nematic host can also be temperature-dependent, providing another mechanism for tuning the thermo-optical response. nih.gov

Research on cholesteric liquid crystalline elastomers has shown that their selective reflection can be tuned by temperature. Upon heating, the order of the liquid crystal mesogens decreases, which, along with changes in the material's thickness, manifests as a change in the selective reflection. nih.gov

The table below presents a representative example of temperature-dependent color tuning in a cholesteric liquid crystal mixture containing a benzoate derivative, based on general observations in similar systems.

Table 2: Representative Temperature-Dependent Color Tuning in a Cholesteric LC Mixture

Temperature (°C) Helical Pitch (nm) Reflected Wavelength (nm) Observed Color
25 350 525 Green
30 365 548 Green-Yellow
35 380 570 Yellow
40 400 600 Orange
45 420 630 Red-Orange

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.